N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a synthetic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.
Cyclization to Form the Thiadiazine Ring: The triazole intermediate is then reacted with a thiocarbonyl compound to form the thiadiazine ring.
Introduction of Substituents:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Biology: It can be used as a tool compound to study biological pathways and molecular targets.
Agriculture: The compound may have pesticidal or herbicidal properties.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The interaction can lead to inhibition or activation of biological pathways, resulting in the desired pharmacological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer specific biological activities or chemical properties that are not observed in similar compounds.
Properties
Molecular Formula |
C12H9ClF3N5OS |
---|---|
Molecular Weight |
363.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C12H9ClF3N5OS/c1-22-8-3-2-6(4-7(8)13)17-9-5-23-11-19-18-10(12(14,15)16)21(11)20-9/h2-4H,5H2,1H3,(H,17,20) |
InChI Key |
VBDHAAKOSNRRCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2CSC3=NN=C(N3N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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